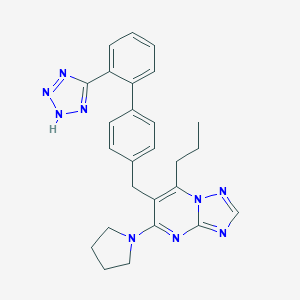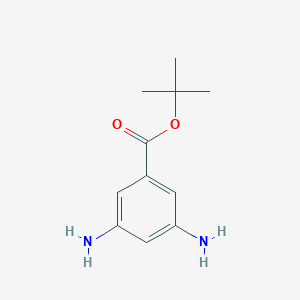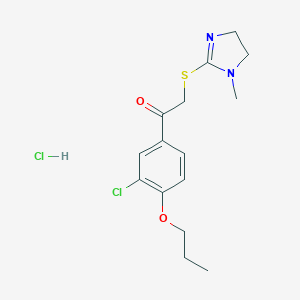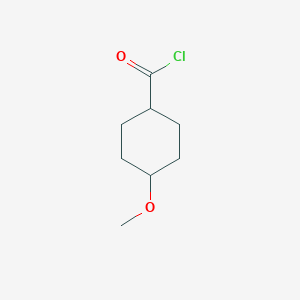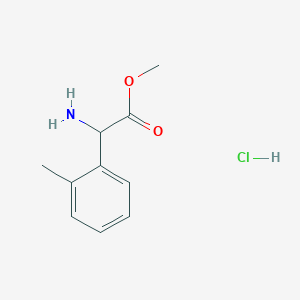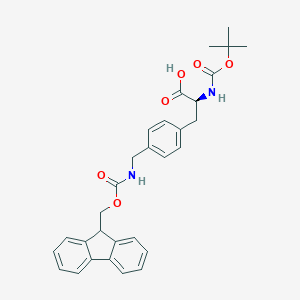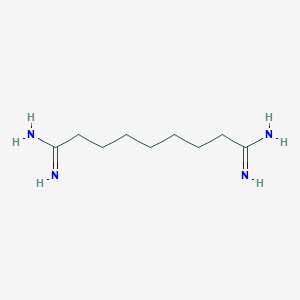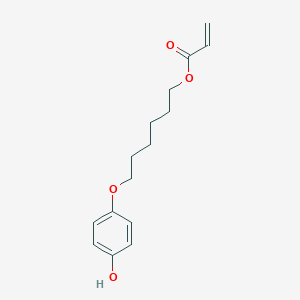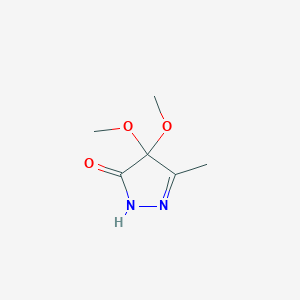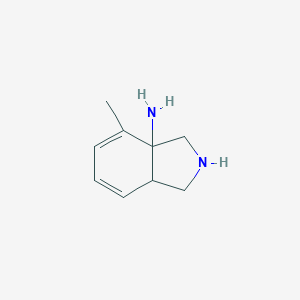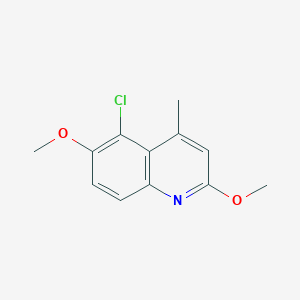
5-氯-2,6-二甲氧基-4-甲基喹啉
描述
5-Chloro-2,6-dimethoxy-4-methylquinoline is a chemical compound with the molecular formula C12H12ClNO2 . It is a quinoline derivative, which are nitrogen-containing bicyclic compounds widely found throughout nature .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,6-dimethoxy-4-methylquinoline consists of a quinoline core, which is a nitrogen-containing bicyclic compound. The compound has a chlorine atom at the 5th position, two methoxy groups at the 2nd and 6th positions, and a methyl group at the 4th position .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2,6-dimethoxy-4-methylquinoline is 237.68 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学研究应用
吡咯并[4,3,2-de]喹啉的合成:这项研究重点关注将 6,7-二甲氧基-4-甲基喹啉转化为各种化合物,包括氯二胺缩醛和 1,3,4,5-四氢吡咯并[4,3,2-de]喹啉,在合成海洋生物碱和其他复杂有机化合物中具有潜在应用 (Roberts, Joule, Bros, & Álvarez, 1997).
喹啉衍生物的体外细胞毒性:本研究合成了 2-烷基氨基取代的喹啉衍生物并评估了其对四种人类癌细胞系的细胞毒性,表明在癌症研究和药物开发中具有潜在应用 (Lee 等,2000).
6-氯-1,3,4,5-四氢-7,8-二甲氧基-1-甲基吡咯并[4,3,2-de]喹啉的合成:本文讨论了将 6,7-二甲氧基-4-甲基喹啉转化为用于合成各种海洋生物碱的化合物 (Roberts, Álvarez, & Joule, 1996).
新型取代二苯并萘啶的合成:本研究探索了 4-氯-2-甲基喹啉与对甲苯胺的反应,导致二苯并萘啶的合成,二苯并萘啶具有潜在的药用应用 (Manoj & Prasad, 2009).
源自 2-氯-3-甲酰基-6-甲基喹啉的新型查耳酮:本研究重点关注源自氯甲基喹啉的某些查耳酮的结构分析,为药物开发提供了分子结构和相互作用的见解 (Rizvi 等,2008).
稠合 1,4-二甲氧基苯轻松氧化为 1,4-醌:本研究证明了二甲氧基苯(包括二甲氧基喹啉)氧化为苯醌,这在有机合成中具有重要意义 (Kim, Choi, Lee, & Chi, 2001).
pKa 在建立晶体结构中的作用:本文研究了 4-甲基喹啉与各种氯代和硝基取代的苯甲酸的氢键化合物,有助于我们理解化学中的晶体结构 (Ishida, 2021).
未来方向
Quinoline derivatives, including 5-Chloro-2,6-dimethoxy-4-methylquinoline, have potential applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . There is a continuous need for the development of new molecules containing the quinoline nucleus for more effective antimalarial, antimicrobial, and anticancer activity .
属性
IUPAC Name |
5-chloro-2,6-dimethoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-6-10(16-3)14-8-4-5-9(15-2)12(13)11(7)8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXORUMZWYWTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593451 | |
| Record name | 5-Chloro-2,6-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,6-dimethoxy-4-methylquinoline | |
CAS RN |
189746-19-8 | |
| Record name | 5-Chloro-2,6-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-methyl-2,6-bis(methyloxy)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

